3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
3-bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-6-4-13-7-3-1-2-5(14(6)7)8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMHGJNKDPMBPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C(=C1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination of Preformed Imidazo[1,2-a]Pyridine Precursors
A widely adopted strategy involves brominating 5-(trifluoromethyl)imidazo[1,2-a]pyridine at the 3-position. Lu et al. demonstrated this approach using bromine (Br₂) in methanol under ambient conditions, achieving a 91% yield. The reaction proceeds via electrophilic aromatic substitution, where the electron-deficient imidazo ring directs bromination to the 3-position.
Procedure :
- Dissolve 5-(trifluoromethyl)imidazo[1,2-a]pyridine (1.0 equiv) in methanol.
- Add bromine (1.1 equiv) dropwise at 0°C.
- Stir at room temperature for 12 hours.
- Quench with saturated NaHCO₃, extract with ethyl acetate (EA), and purify via column chromatography.
This method’s efficiency stems from methanol’s dual role as a solvent and proton source, stabilizing intermediates.
Ritter-Type Cyclization for Imidazo Ring Formation
Recent advances employ intermolecular Ritter-type reactions to construct the imidazo[1,2-a]pyridine core. A Bi(OTf)₃ and p-TsOH·H₂O-catalyzed reaction between 2-aminopyridine derivatives and acetonitrile at 150°C achieves cyclization. For the target compound, this method requires a pre-brominated and trifluoromethyl-substituted aminopyridine.
General Protocol :
- Combine 2-amino-5-(trifluoromethyl)pyridine (1.0 equiv), Bi(OTf)₃ (5 mol%), and p-TsOH·H₂O (7.5 equiv) in 1,2-dichloroethane (DCE).
- Add acetonitrile (15.0 equiv) and heat at 150°C for 24 hours.
- Quench with NaHCO₃, extract with EA, and purify via silica gel chromatography.
Yields depend on the electron-withdrawing trifluoromethyl group’s ability to activate the pyridine ring toward cyclization.
Multi-Step Synthesis via Pyridine Functionalization
A four-step route adapted from pyridine intermediates involves:
- Nitration and Malonate Addition : React 2-chloro-3-(trifluoromethyl)-5-nitropyridine with diethyl malonate in tetrahydrofuran (THF) using NaH as a base (76.6% yield).
- Hydrolysis and Decarboxylation : Treat the malonate adduct with 6N HCl at 100°C to yield 2-methyl-5-nitro-3-(trifluoromethyl)pyridine.
- Reduction : Reduce the nitro group using iron powder in acetic acid (83.6% yield).
- Bromination : Employ copper bromide (CuBr₂) and tert-butyl nitrite in acetonitrile to introduce bromine (34.6% yield).
While this route is modular, the final bromination step’s low yield necessitates optimization (Table 4).
Reaction Optimization and Comparative Analysis
Bromination Conditions
Varying brominating agents and solvents significantly impacts yields (Table 1):
| Brominating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Br₂ | Methanol | 25 | 91 |
| CuBr₂ | Acetonitrile | 25 | 34.6 |
| NBS | DCM | 0 | 45* |
*Hypothetical data for illustration.
Bromine in methanol outperforms copper-based reagents due to milder conditions and fewer side reactions.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are often carried out in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Applications
The compound is being investigated for its potential as a therapeutic agent targeting serotonin receptors, particularly the 5-HT2A receptor, which is implicated in various neurological disorders. The presence of the trifluoromethyl group is crucial as it influences the compound's lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic profiles .
Therapeutic Properties
Research indicates that 3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine exhibits various biological activities, including anti-inflammatory and anticancer properties. Its structure allows it to act as a modulator of critical signaling pathways involved in cancer progression and inflammation.
Kinase Inhibition
Role in Cancer Treatment
Kinases are essential enzymes involved in cell signaling pathways. The inhibition of specific kinases has been linked to cancer treatment strategies. Studies have shown that this compound demonstrates inhibitory activity against certain kinases, suggesting its potential as a therapeutic agent in oncology .
Case Studies
In vitro studies have indicated that this compound can inhibit specific kinases involved in tumor growth and metastasis. Further research is required to evaluate its efficacy and safety in vivo, but preliminary results are promising for its application as an anticancer agent .
Antimicrobial Research
Antibacterial Properties
The imidazo[1,2-a]pyridine class has been recognized for its antimicrobial properties. This compound has shown potential as an antimicrobial agent against resistant bacterial strains. Its structural features enhance its lipophilicity and metabolic stability, making it an attractive candidate for further biological evaluation .
Tuberculosis Activity
Recent studies have evaluated derivatives of imidazo[1,2-a]pyridine for their anti-tubercular activity against Mycobacterium tuberculosis. Compounds related to this compound have exhibited significant inhibitory effects with minimal inhibitory concentrations (MIC) comparable to or better than established treatments like ethambutol .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Potential as serotonin receptor modulators; anti-inflammatory and anticancer properties |
| Kinase Inhibition | Inhibitory activity against specific kinases; potential use in cancer therapies |
| Antimicrobial Research | Effective against resistant bacterial strains; significant anti-tubercular activity |
Mechanism of Action
The mechanism of action of 3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins . The bromine atom can participate in halogen bonding, further stabilizing its interaction with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 Positional Isomers
Substituent positioning significantly impacts reactivity and biological activity:
Key Insight : Bromine at position 3 (as in the target compound) is preferred for electrophilic substitution reactions, while position 2 bromine (as in the isomer) limits reactivity .
2.2 Electronic and Steric Modifications
The trifluoromethyl group (-CF₃) and other substituents influence electronic and steric properties:
Key Insight : -CF₃ improves lipophilicity and metabolic stability in drug design but may reduce fluorescence intensity compared to electron-donating groups .
Biological Activity
3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, particularly focusing on its antimicrobial and anti-inflammatory properties, as well as its potential applications in drug development.
The chemical structure of this compound is characterized by the presence of a bromine atom and a trifluoromethyl group. These substituents enhance the compound's lipophilicity and metabolic stability, making it a promising candidate for further biological evaluation.
Chemical Structure
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies suggest its effectiveness against resistant bacterial strains, with mechanisms likely involving inhibition of key enzymes in bacterial cell wall synthesis.
Minimum Inhibitory Concentration (MIC)
The compound has shown varying MIC values against different bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 1 - 4 |
| Escherichia coli | 16 - 1 |
| Klebsiella pneumoniae | 16 - 1 |
These results highlight its potential as an antimicrobial agent, particularly in treating infections caused by multi-drug resistant bacteria .
Anti-inflammatory Properties
The anti-inflammatory effects of compounds in the imidazo[1,2-a]pyridine class have been documented. For instance, certain derivatives have shown promise in inhibiting inflammatory mediators and pathways associated with various inflammatory diseases. The structural characteristics of this compound may contribute to its efficacy in this regard .
Case Study 1: Mycobacterial Inhibition
A study evaluated various imidazo[1,2-a]pyridine derivatives for their anti-tubercular activity against Mycobacterium tuberculosis H37Rv. Among these derivatives, compounds with halogen substitutions (like bromine) demonstrated enhanced activity. The study reported MIC values as low as 0.05 µg/mL for some derivatives, indicating strong potential for the treatment of tuberculosis .
Case Study 2: Enzyme Inhibition
Another research effort focused on the enzyme inhibition profile of imidazo[1,2-a]pyridines. The findings suggested that these compounds could inhibit Phospholipase A2 (PLA2), an enzyme involved in inflammatory responses. The derivative showed an IC50 value of 14.3 μM against PLA2, suggesting that modifications to the imidazo[1,2-a]pyridine scaffold could enhance therapeutic efficacy against inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine?
- Methodology : Key steps include cyclization of halogenated pyridine precursors (e.g., 3-bromo-5-fluoropyridin-2-amine) with chloroacetaldehyde under basic conditions to form the imidazo[1,2-a]pyridine core. Palladium-catalyzed cyanation (using Zn(CN)₂) followed by hydrolysis can introduce functional groups. Microwave-assisted nucleophilic substitution (e.g., with hydrazine) and Sandmeyer reactions are also employed for halogenation .
- Critical Parameters : Reaction temperature, choice of base (e.g., K₂CO₃), and catalyst loading (e.g., Pd(PPh₃)₄) significantly impact yield.
Q. Which analytical techniques are most effective for characterizing this compound?
- Techniques : Single-crystal X-ray diffraction resolves structural features like coplanarity of the trifluoromethyl group and imidazo[1,2-a]pyridine core. NMR (¹H/¹³C/¹⁹F) confirms substituent positions, while HPLC-MS ensures purity. Electrostatic potential maps (EPM) predict electronic properties relevant to bioactivity .
Q. How does the trifluoromethyl group influence reactivity in substitution reactions?
- Mechanistic Insight : The electron-withdrawing trifluoromethyl group directs electrophilic substitution to the C-3 position. This regioselectivity is leveraged in Friedel-Crafts acylation (using AlCl₃ and acetic anhydride) to generate acetylated derivatives for drug libraries .
Advanced Research Questions
Q. How can regioselectivity challenges in C-3 functionalization be addressed?
- Optimization Strategies :
- Metal-Free Methods : A photosensitizer-free visible-light-promoted trifluoromethylation achieves C-3 functionalization without transition metals, reducing side products .
- Three-Component Reactions : Decarboxylative Petasis-like reactions enable rapid diversification using boronic acids and aldehydes under mild conditions .
- Data Analysis : Compare reaction yields under varying light intensities (e.g., 450 nm LED vs. UV) or solvent polarities to identify optimal conditions.
Q. What strategies resolve contradictions in reported bioactivity data for imidazo[1,2-a]pyridine derivatives?
- Case Study : While some studies report anticancer activity (e.g., CENP-E inhibition with IC₅₀ = 3.6 nM ), others highlight GABA receptor binding. Discrepancies arise from substituent effects:
- Structural Modifications : Replace bromine with morpholine or phenylamino groups to alter selectivity (e.g., COX-2 inhibition IC₅₀ = 0.07 μM ).
- Computational Modeling : Use molecular docking to compare binding affinities of acetylated vs. non-acetylated derivatives at GABA receptors .
Q. How can synthetic pathways be optimized for eco-friendly scalability?
- Green Chemistry Approaches :
- Replace stoichiometric oxidants (e.g., K₂S₂O₈) with catalytic hydrogenation .
- Utilize microwave-assisted reactions to reduce reaction times (e.g., 30 min for cyclization vs. 12 hrs conventional heating) .
- Yield vs. Sustainability Trade-offs : Compare E-factors (kg waste/kg product) for Pd-catalyzed vs. metal-free routes .
Methodological Challenges & Solutions
Q. What are the limitations of Suzuki-Miyaura coupling for functionalizing brominated imidazo[1,2-a]pyridines?
- Challenges : Steric hindrance from the trifluoromethyl group reduces coupling efficiency.
- Solutions :
- Use Pd-XPhos catalysts to enhance reactivity with aryl boronic acids.
- Introduce electron-donating groups (e.g., methoxy) at C-6 to improve electrophilicity .
Q. How do computational models guide the design of bioactive derivatives?
- Workflow :
Generate EPMs to identify nucleophilic/electrophilic hotspots.
Perform QSAR studies correlating substituent electronegativity (e.g., -Br vs. -CF₃) with bioactivity (e.g., IC₅₀ values) .
Validate predictions via in vitro assays (e.g., kinase inhibition or GABA receptor binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
